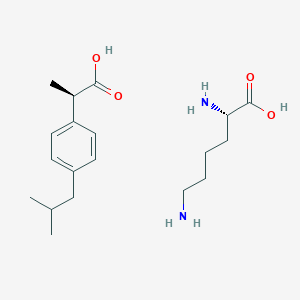

Ibuprofen lysine, (-)-

描述

Ibuprofen lysine, also known as the lysine salt of ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) used to relieve pain, fever, and inflammation. It is derived from propionic acid and is considered the first of the propionics. The lysine salt form is used because it is more water-soluble than ibuprofen acid, leading to faster absorption and quicker onset of action .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ibuprofen lysine involves dissolving lysine in purified water to obtain solution A and dissolving ibuprofen in ethanol to obtain solution B. Both solutions are decolorized using activated carbon and filtered. The solutions are then mixed and reacted in a kettle for 0.1-12 hours at temperatures ranging from 0 to 80 degrees Celsius. After the reaction, the mixture is cooled to room temperature, ethanol is replenished, and the mixture is frozen and crystallized at temperatures between -30 and 0 degrees Celsius. The final product is obtained by centrifuging, washing with ethanol, centrifugally drying, and baking to yield white or white-like crystals of ibuprofen lysine .

Industrial Production Methods: Industrial production of ibuprofen lysine follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions and purification steps to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps maintain consistency and quality in industrial production.

化学反应分析

Formation of Ibuprofen Lysine

Ibuprofen lysine is synthesized through a chemical reaction between ibuprofen and lysine :

- Lysine is dissolved in purified water .

- Ibuprofen is dissolved in ethanol .

- The two solutions are mixed, and activated carbon is added for decolorization and filtration .

- The mixture reacts at a temperature between 0-80°C for 0.1-12 hours .

- The solution is then cooled to room temperature, ethanol is added, and the mixture is frozen and crystallized at a temperature between -30°C-0°C .

- The resulting crystals are centrifuged, washed with ethanol, dried, and baked to obtain ibuprofen lysine .

Chemical Compatibility and Stability

- Parenteral Nutrition (PN): A study on the compatibility of intravenous ibuprofen lysine with neonatal TPN and lipid admixtures found that ibuprofen lysine at a concentration of 1.25 mg/mL formed clear, colorless solutions when mixed with various PN/glucose/lipid formulations. It remained chemically stable for 4 hours. Higher concentrations (2.5 and 5 mg/mL) often resulted in opaque solutions .

- pH Stability: The addition of ibuprofen lysine (1.25 mg/mL to 5 mg/mL) to PN formulations did not significantly alter the pH .

- Glucose Compatibility: Ibuprofen lysine formed a clear, colorless solution when mixed with 10% glucose, with no observed drug loss, indicating that glucose is unlikely to be involved in incompatibility reactions .

- Syringe Stability: Ibuprofen lysine remained stable in Luer-lok polypropylene syringes for 24 hours at 23°C .

Enantiomeric Separation

Ibuprofen and lysine can exist as enantiomers (chiral molecules that are mirror images of each other) . Studies have explored the enantioselective separation of ibuprofen and lysine using metal-organic frameworks (MOFs) .

Impact on Permeability

The formation of ibuprofen salts with amino acids, including lysine, can improve the drug's permeability due to the creation of charged compounds with lower lipophilicity .

Hydrolysis

Ibuprofen lysinate can reverse in the bloodstream, releasing the active ibuprofen and lysine .

科学研究应用

Pharmacokinetics and Absorption

Research indicates that ibuprofen lysine achieves faster absorption rates than standard ibuprofen formulations. A pilot study demonstrated that children receiving ibuprofen lysinate showed significantly higher plasma concentrations of the drug within minutes of administration compared to those receiving standard ibuprofen . This rapid onset can be particularly beneficial for treating acute pain scenarios such as post-surgical pain, migraine attacks, and dental pain.

Clinical Applications

-

Pain Management:

- Post-Surgical Pain: A randomized controlled trial showed that ibuprofen lysinate was non-inferior to ibuprofen acid in terms of analgesic efficacy while providing a quicker onset of action . This makes it a suitable option for managing pain in postoperative patients.

- Pediatric Use: In pediatric populations, ibuprofen lysinate has been shown to provide effective pain relief with a favorable safety profile. It is particularly useful in managing mild to moderate post-surgical pain in children .

- Patent Ductus Arteriosus (PDA) Treatment:

- Migraine and Headache Relief:

Comparative Efficacy Studies

A pivotal study comparing ibuprofen lysinate with traditional formulations found that while both were effective, ibuprofen lysinate provided superior outcomes in terms of onset of action and overall analgesic efficacy . This evidence supports its use as a first-line treatment for various acute pain conditions.

Case Studies

- Pediatric Surgery:

- Dental Procedures:

作用机制

Ibuprofen lysine exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins and thromboxanes. Prostaglandins are mediators of pain, fever, and inflammation, while thromboxanes stimulate blood clotting. By inhibiting COX, ibuprofen lysine reduces the production of these mediators, thereby alleviating pain, reducing fever, and decreasing inflammation .

相似化合物的比较

Ibuprofen Acid: The parent compound of ibuprofen lysine, less water-soluble and slower in onset of action.

Ibuprofen Arginate: Another salt form of ibuprofen, designed for faster absorption and onset of action.

Ketoprofen: Another NSAID with similar anti-inflammatory and analgesic properties but different chemical structure.

Uniqueness of Ibuprofen Lysine: Ibuprofen lysine is unique due to its enhanced water solubility, leading to faster absorption and quicker onset of action compared to ibuprofen acid. This makes it particularly useful in situations where rapid pain relief is desired .

生物活性

Ibuprofen lysine, a salt form of ibuprofen, is widely recognized for its analgesic, anti-inflammatory, and antipyretic properties. This article delves into its biological activity, focusing on its pharmacological effects, clinical applications, and safety profile based on diverse research findings.

Pharmacological Properties

Ibuprofen lysine exhibits several pharmacological activities that enhance its therapeutic efficacy:

- Anti-inflammatory Effects : Like ibuprofen, ibuprofen lysine inhibits cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation. This property makes it effective in treating conditions such as arthritis and other inflammatory disorders .

- Analgesic Activity : Ibuprofen lysine provides pain relief through its central and peripheral mechanisms of action. It is particularly effective in managing postoperative pain and pain associated with various conditions .

- Antipyretic Effects : The compound reduces fever by acting on the hypothalamic heat-regulating center, promoting heat dissipation .

Clinical Applications

Ibuprofen lysine is utilized in various clinical settings:

- Patent Ductus Arteriosus (PDA) Closure : Clinical studies indicate that intravenous ibuprofen lysine is as effective as indomethacin for PDA closure in preterm infants. In a review of seven studies with 492 patients, the closure rate was 75.1% for ibuprofen lysine compared to 73.5% for indomethacin. Additionally, patients treated with ibuprofen lysine demonstrated better renal function profiles .

- Gastrointestinal Safety : A case report highlighted potential gastrointestinal complications associated with ibuprofen lysine treatment in neonates. In this instance, bowel perforations occurred after administration, raising concerns about the compound's safety profile in sensitive populations . However, overall adverse effects are reported to be lower than those associated with other NSAIDs like indomethacin .

Research Findings

The following table summarizes key studies regarding the biological activity and clinical efficacy of ibuprofen lysine:

Safety Profile

While ibuprofen lysine is generally well-tolerated, certain adverse effects have been documented:

- Gastrointestinal Complications : As mentioned earlier, there are rare instances of gastrointestinal perforation linked to its use in neonates . This has prompted further investigation into its safety in vulnerable populations.

- Renal Function : Compared to indomethacin, ibuprofen lysine has shown a more favorable renal safety profile, with fewer occurrences of renal impairment during treatment for PDA .

属性

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;(2R)-2-[4-(2-methylpropyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2.C6H14N2O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4-2-1-3-5(8)6(9)10/h4-7,9-10H,8H2,1-3H3,(H,14,15);5H,1-4,7-8H2,(H,9,10)/t10-;5-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHXIUAEPKVVII-APFIOPMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)O.C(CCN)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50566909 | |

| Record name | L-Lysine--(2R)-2-[4-(2-methylpropyl)phenyl]propanoic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157369-85-2 | |

| Record name | L-Lysine, mono[(αR)-α-methyl-4-(2-methylpropyl)benzeneacetate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157369-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibuprofen lysine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157369852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Lysine--(2R)-2-[4-(2-methylpropyl)phenyl]propanoic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IBUPROFEN LYSINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TQJ0240XA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。